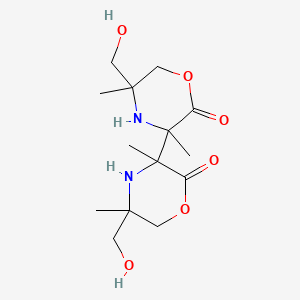
(3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl-
Cat. No. B1206178
Key on ui cas rn:
99634-12-5
M. Wt: 316.35 g/mol
InChI Key: JYSKYMRUHJCDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04632922
Procedure details


A test similar to that described for the same reaction in methanol solvent (vide supra) was run. Oxomorpholinyl dimer DHM3 (1.38 mg, 4.37×10-3 mmol) was dissolved in 0.5 ml of oxygen-free methanol and quickly transferred without delay into one compartment of the cell. The solvent was promptly removed under vacuum. Daunorubicin hydrochloride (11.9 mg) was dissolved in 100 ml of an aqueous solution of Tris (24.2 mg) and Tris hydrochloride (31.6 mg) and 2.6 ml of this solution (4.18×10-4 mmol of 6) was introduced into the other compartment of the cell. The sample was freeze-thaw degassed over three cycles as described above, sealed, and placed in a thermostatted cell holder at 10.0±0.1° C. for about 20 min prior to mixing. Full spectra between 320 and 800 nm were recorded every 10 sec for the first 125 sec, and then every 20 sec. From the absorbance change at 620 nm over the first 85 sec (50% reaction of daunorubicin), a non-linear least-squares treatment gave a first order rate constant for bond homolysis of DHM3 (k1) equal to 6×10-4 sec-1 and a first order rate constant for destruction of 7 (k2) equal to 2×10-2 sec-1. Treatment of the data obtained in the 164-225 sec interval gave k2 =2.8×10-2 sec-1.


Name
Tris hydrochloride
Quantity
31.6 mg
Type
reactant
Reaction Step One

[Compound]
Name
solution
Quantity
2.6 mL
Type
reactant
Reaction Step One

[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[C@@H]1O[C@@H]([O:8][C@@H:9]2[C:14]3=[C:15](O)C4C(=O)C5C(=CC=CC=5OC)C(=O)C=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@](O)(C(C)=O)C2)C[C@H](N)[C@@H]1O.Cl.[CH2:40]([OH:47])[C:41]([NH2:46])([CH2:44][OH:45])[CH2:42]O.[CH2:48]([OH:55])[C:49]([NH2:54])([CH2:52]O)[CH2:50][OH:51].Cl>CO.O=O>[CH3:52][C:49]1([CH2:48][OH:55])[NH:54][C:14]([C:13]2([CH3:12])[NH:46][C:41]([CH2:40][OH:47])([CH3:42])[CH2:44][O:45][C:18]2=[O:19])([CH3:15])[C:9](=[O:8])[O:51][CH2:50]1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)C)O)N)O.Cl
|
|
Name
|
|
|
Quantity
|
24.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O
|
|
Name
|
Tris hydrochloride
|
|
Quantity
|
31.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
2.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was promptly removed under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was introduced into the other compartment of the cell
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The sample was freeze-thaw degassed over three cycles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to mixing
|
WAIT
|
Type
|
WAIT
|
|
Details
|
were recorded every 10 sec for the first 125 sec
|
|
Duration
|
125 s
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
every 20 sec
|
|
Duration
|
20 s
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
From the absorbance change at 620 nm over the first 85 sec (50% reaction of daunorubicin)
|
|
Duration
|
85 s
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)CO)C)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

